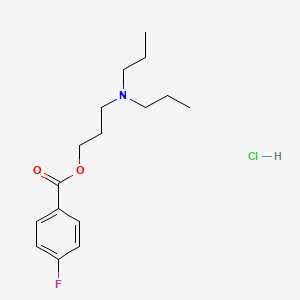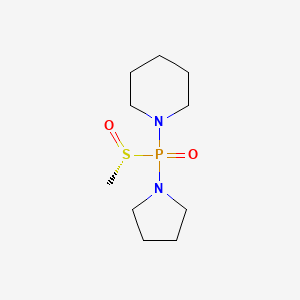![molecular formula C7H6N2OS B13736434 4-Methoxythieno[2,3-d]pyrimidine CAS No. 14080-52-5](/img/structure/B13736434.png)
4-Methoxythieno[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxythieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a methoxy group attached at the 4-position. The unique structural features of this compound contribute to its diverse biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxythieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene with formamidine acetate, followed by cyclization to form the pyrimidine ring. The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions: 4-Methoxythieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide
Major Products Formed: The major products formed from these reactions include various substituted thieno[2,3-d]pyrimidine derivatives, which can exhibit different biological activities and properties .
科学研究应用
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound has shown promise as an inhibitor of specific enzymes and receptors, making it a potential candidate for drug development.
Medicine: Research has indicated its potential as an anticancer agent, particularly in targeting specific kinases and pathways involved in cancer progression
Industry: It is used in the development of novel materials and as a building block for the synthesis of pharmaceuticals
作用机制
The mechanism of action of 4-Methoxythieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an inhibitor of fibroblast growth factor receptor 1 (FGFR1), a receptor tyrosine kinase involved in cell growth and survival. By binding to the ATP-acceptor site of FGFR1, the compound inhibits its activity, leading to the suppression of downstream signaling pathways that promote cancer cell proliferation .
相似化合物的比较
Thieno[2,3-d]pyrimidine: Lacks the methoxy group but shares the core structure.
Pyrrolo[2,3-d]pyrimidine: Contains a pyrrole ring instead of a thiophene ring.
Thieno[3,2-d]pyrimidine: Differs in the position of the thiophene ring fusion
Uniqueness: 4-Methoxythieno[2,3-d]pyrimidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .
属性
CAS 编号 |
14080-52-5 |
|---|---|
分子式 |
C7H6N2OS |
分子量 |
166.20 g/mol |
IUPAC 名称 |
4-methoxythieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H6N2OS/c1-10-6-5-2-3-11-7(5)9-4-8-6/h2-4H,1H3 |
InChI 键 |
MLVDSDPLMDXUJC-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C=CSC2=NC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[[4-[2-chloroethyl(ethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide](/img/structure/B13736368.png)

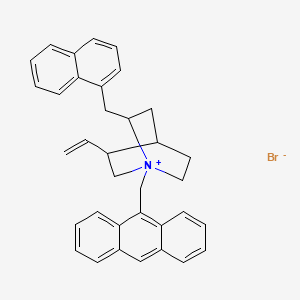
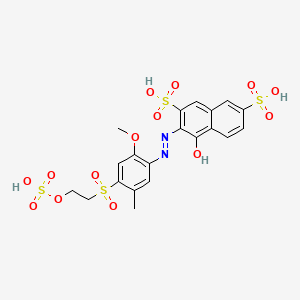
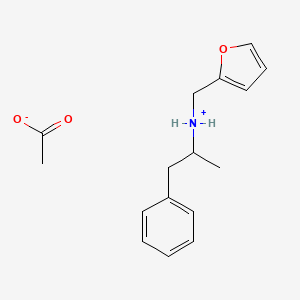
![1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea](/img/structure/B13736387.png)

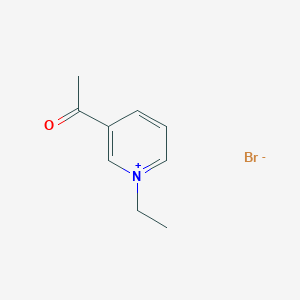
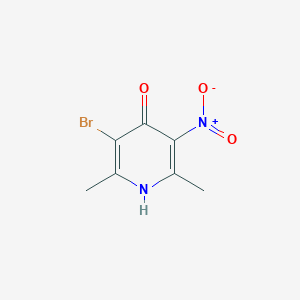
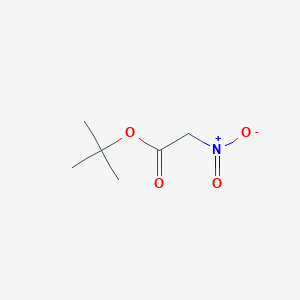
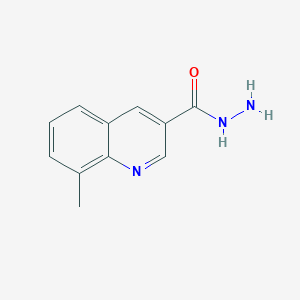
![Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B13736425.png)
